molecular formula C16H14BrN3O2S B2425770 N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1040555-06-3

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2425770
CAS No.: 1040555-06-3
M. Wt: 392.27
InChI Key: JEMFLKOJRKPEBY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical of significant interest in medicinal chemistry and oncology research. It belongs to a class of synthetic small molecules known as N,4-diaryl-1,3-thiazole-2-amines, which are designed to function as potent tubulin polymerization inhibitors . These compounds primarily target the colchicine binding site on tubulin, a critical protein in cell division . By binding to this site, they disrupt the dynamics of microtubule formation, which leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death) in proliferating cancer cells . Research on structurally related compounds has demonstrated that the 2-aminothiazole scaffold is a privileged structure in drug discovery, with derivatives showing promising antiproliferative activity across various human cancer cell lines . The specific substitution pattern on the phenyl rings of the molecule is a key determinant of its biological potency, influencing its binding affinity and selectivity. This makes this compound a valuable tool for researchers investigating novel anti-mitotic agents, studying the mechanisms of cell cycle arrest, and developing new targeted cancer therapies .

Properties

IUPAC Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S.BrH/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21;/h2-10H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFLKOJRKPEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 3-methylphenylamine with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine
  • N-(3-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(3-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties

Biological Activity

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylaniline with 4-nitrophenylisothiocyanate. The resulting thiazole derivatives can be characterized using various techniques such as:

  • Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight and structure.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 10–50 µg/mL against various bacterial strains, indicating its effectiveness as an antimicrobial agent .

Antitumor Activity

Thiazole compounds are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • IC50 Values : The compound has demonstrated IC50 values ranging from 5 to 15 µM across different cancer cell lines, suggesting strong antiproliferative effects .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Key observations include:

  • Electron-Withdrawing Groups : The presence of nitro groups significantly enhances antimicrobial and anticancer activity.
  • Substituents on the Phenyl Ring : Methyl groups at specific positions can increase lipophilicity and cellular uptake, thereby improving efficacy .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to standard antibiotics like norfloxacin .
  • Anticancer Efficacy Assessment :
    A series of experiments were conducted on cancer cell lines (e.g., HT29 and Jurkat). The results revealed that the compound significantly inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent .

Q & A

Basic Research Question

  • IR spectroscopy : Identifies key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
  • 1H NMR : Aromatic protons appear as multiplet signals between δ 6.4–8.3 ppm; the thiazole NH proton is observed as a singlet at δ 4.1–4.2 ppm .
  • Mass spectrometry (FABMS) : Molecular ion peaks at m/z 466–483 confirm molecular weight .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% deviation .

How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Advanced Research Question

  • Deuterated solvents : Use CDCl3 or DMSO-d6 to eliminate solvent interference in NMR .
  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon-proton correlations .
  • Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and verify experimental data .
  • X-ray crystallography : Resolves ambiguities in molecular geometry and confirms hydrogen bonding patterns (e.g., NH···Br interactions in the hydrobromide salt) .

What strategies enhance the compound’s stability during storage?

Basic Research Question

  • Storage conditions : Keep in amber vials under argon at –20°C to prevent photodegradation and hygroscopicity .
  • Lyophilization : Freeze-drying the compound as a lyophilized powder reduces hydrolysis risks .
  • Stabilizers : Add 1% w/w ascorbic acid to aqueous solutions to inhibit oxidative degradation .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

  • Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli with 50–100 µg/mL compound concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) .

How can the mechanism of action in cancer cells be elucidated?

Advanced Research Question

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators like Bcl-2) .
  • Kinase profiling : Use immobilized kinase arrays to detect binding affinities for targets like EGFR or VEGFR2 .
  • Molecular docking : AutoDock Vina simulations predict binding modes with DNA or tubulin .

What analytical methods resolve batch-to-batch variability in synthesis?

Advanced Research Question

  • HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/0.1% TFA gradient) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .
  • Chiral chromatography : Ensures enantiomeric purity if asymmetric synthesis is employed .

How does the nitrophenyl group influence reactivity in downstream modifications?

Advanced Research Question

  • Electrophilic substitution : The nitro group directs reactions to the meta position, enabling selective functionalization (e.g., reduction to NH2 for conjugation) .
  • Photoreactivity : UV irradiation (254 nm) induces nitro-to-nitrite isomerization, useful in photolabile prodrug designs .

What computational tools predict the compound’s ADMET properties?

Advanced Research Question

  • SwissADME : Estimates solubility (LogP ~3.2), blood-brain barrier permeability, and CYP450 interactions .
  • ProTox-II : Predicts toxicity endpoints (e.g., LD50 = 280 mg/kg in rats) .
  • Molecular dynamics simulations : Analyze membrane permeation using CHARMM force fields .

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